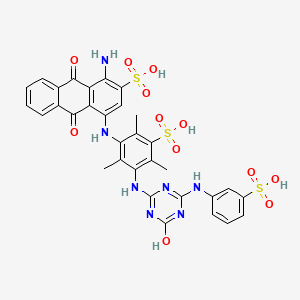![molecular formula C10H18O B12939839 4-Ethylbicyclo[2.2.2]octan-1-ol](/img/structure/B12939839.png)
4-Ethylbicyclo[2.2.2]octan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylbicyclo[222]octan-1-ol is an organic compound characterized by its bicyclic structure, which includes a hydroxyl group (-OH) attached to the first carbon and an ethyl group (-C2H5) attached to the fourth carbon This compound is part of the bicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylbicyclo[2.2.2]octan-1-ol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the preparation of bicyclo[2.2.2]octan-1-ols often involves the use of rhodium (I) complexes as catalysts . The reaction sequence typically includes head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized catalytic processes. The use of tandem catalysis, where multiple catalytic steps are orchestrated in one pot, can enhance efficiency and reduce waste . This method is particularly advantageous for producing complex molecules like this compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethylbicyclo[2.2.2]octan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces hydrocarbons.
Substitution: Produces various substituted bicyclo[2.2.2]octane derivatives.
Scientific Research Applications
4-Ethylbicyclo[2.2.2]octan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Ethylbicyclo[2.2.2]octan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methylbicyclo[2.2.2]octan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
Bicyclo[2.2.2]octan-1-ol: Lacks the ethyl group, providing a simpler structure.
Uniqueness
4-Ethylbicyclo[2.2.2]octan-1-ol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to different interactions and applications compared to its analogs.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-ethylbicyclo[2.2.2]octan-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-9-3-6-10(11,7-4-9)8-5-9/h11H,2-8H2,1H3 |
InChI Key |
CXFGCXWZUGSNGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CCC(CC1)(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12939760.png)
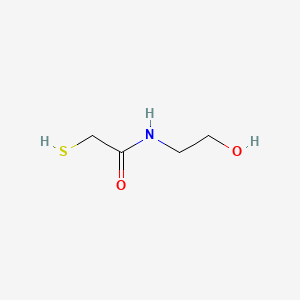

![3-Amino-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12939769.png)
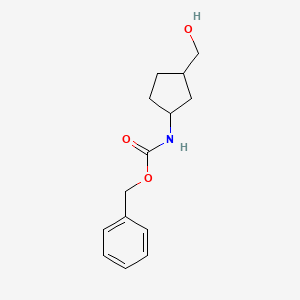
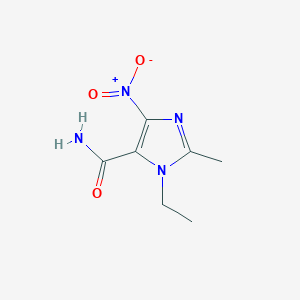
![N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12939817.png)
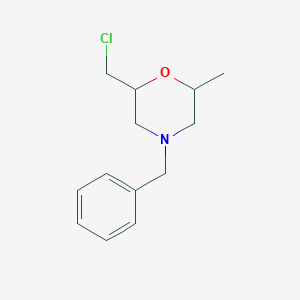
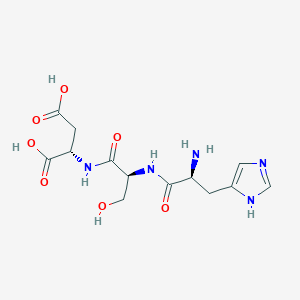
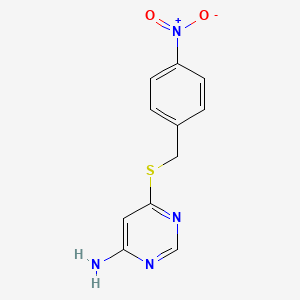
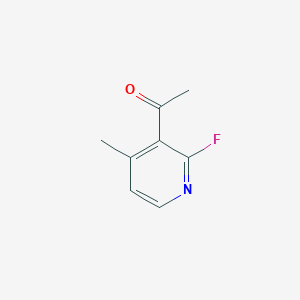
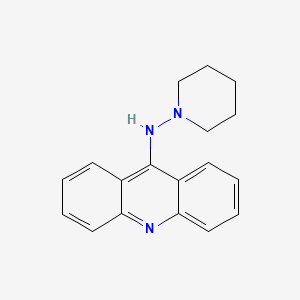
![4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno[2,3-f][1]benzothiol-6-yl]-N,N-diphenylaniline](/img/structure/B12939848.png)
